Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside
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Overview
Description
Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C16H23NO6 and a molecular weight of 325.36 g/mol . It is a derivative of glucopyranoside, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with a phenylethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with phenylethyl alcohol. The reaction is often catalyzed by an acid, such as trifluoromethanesulfonic acid, under anhydrous conditions . The reaction proceeds through the formation of a glycosyl donor, which reacts with the phenylethyl alcohol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving carbohydrate metabolism and glycosylation processes.
Mechanism of Action
The mechanism of action of Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes and proteins. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound may also interfere with glycosylation pathways by competing with natural substrates, thereby affecting the synthesis of glycoproteins and glycolipids .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure but with a benzyl group instead of a phenylethyl group.
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Contains a 4-methylumbelliferyl group instead of a phenylethyl group.
Uniqueness
Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its phenylethyl group, which can enhance its binding affinity to certain enzymes and proteins compared to other similar compounds. This unique structure may also influence its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-10(19)17-13-15(21)14(20)12(9-18)23-16(13)22-8-7-11-5-3-2-4-6-11/h2-6,12-16,18,20-21H,7-9H2,1H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQUKGSFRUAVQO-OXGONZEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCC2=CC=CC=C2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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